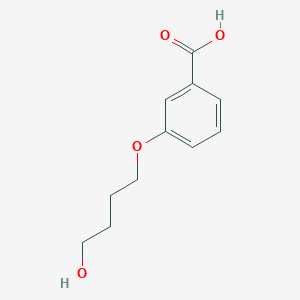

3-(4-Hydroxybutoxy)benzoic acid

Description

Contextualization within the Class of Aromatic Carboxylic Acids

3-(4-Hydroxybutoxy)benzoic acid belongs to the broad class of aromatic carboxylic acids. These are organic compounds where a carboxyl group is attached to an aromatic ring system. numberanalytics.com The simplest member of this class is benzoic acid (C₆H₅COOH). wikipedia.org

Key characteristics of aromatic carboxylic acids include:

Acidity: They are typically weak acids, with the acidity influenced by other substituents on the aromatic ring. sdsu.edu The carboxyl group can donate a proton (H⁺), forming a resonance-stabilized carboxylate anion. chemicalnote.com

Physical Properties: Due to their ability to form strong intermolecular hydrogen bonds, they often have high melting and boiling points and are typically crystalline solids. numberanalytics.comvaia.com Their solubility is generally low in cold water but increases in hot water and polar organic solvents. chemicalnote.comquora.com

Reactivity: They undergo reactions typical of both the carboxyl group (like esterification and amide formation) and the aromatic ring (like electrophilic substitution). wikipedia.orgbritannica.com The carboxyl group acts as a deactivating, meta-directing group, meaning it reduces the ring's reactivity towards electrophiles and directs incoming groups to the positions meta to itself. chemicalnote.com

The presence of the 4-hydroxybutoxy chain on the benzoic acid core modifies these properties, for example, by increasing the molecular weight and introducing an additional site for hydrogen bonding, which can affect solubility and melting point.

Structural Significance of the Hydroxybutoxy Moiety in Benzoic Acid Derivatives

The defining feature of this molecule is the 4-hydroxybutoxy group attached at the meta-position of the benzoic acid ring. This substituent imparts several crucial structural and functional attributes:

Ether Linkage: The ether bond (-O-) connecting the butyl chain to the benzene (B151609) ring is generally stable and provides flexibility. This flexibility is a key attribute in the design of polymers and liquid crystals, as it influences the final material's physical properties.

Alkyl Spacer: The four-carbon (butyl) chain acts as a flexible spacer. In materials science, such spacers are used to control the distance and orientation between functional parts of a molecule, which is critical for creating materials with desired properties like specific liquid crystal phases.

Terminal Hydroxyl Group: The primary alcohol (-OH) at the end of the chain is a versatile functional group. It can undergo a wide range of chemical reactions, such as esterification, etherification, or conversion to an aldehyde or carboxylic acid. This allows the molecule to be incorporated into larger structures, like polyesters, or to be attached to surfaces.

Bifunctionality: The combination of the carboxylic acid and the hydroxyl group makes this compound a valuable "AB-type" monomer. In polymerization, the 'A' group (e.g., the carboxylic acid) can react with the 'B' group (the hydroxyl group) of another molecule, allowing for the formation of long polyester (B1180765) chains through self-condensation.

Overview of Academic Research Trends for Benzoic Acid Derivatives

Benzoic acid and its derivatives are foundational scaffolds in numerous areas of research and development. ijcrt.org Current trends highlight their versatility:

Materials Science: Derivatives of benzoic acid are extensively used in the synthesis of high-performance polymers and liquid crystals. For instance, aromatic polyesters derived from hydroxybenzoic acids, such as Vectran, are valued for their exceptional strength and thermal stability. chemicalbook.com The ability of benzoic acid derivatives to form ordered structures through hydrogen bonding is a key driver of their use in liquid crystal applications.

Pharmaceuticals and Agrochemicals: The benzoic acid core is a common feature in many biologically active compounds. Research focuses on synthesizing derivatives with antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties. ijcrt.orgpreprints.orgmdpi.com Studies have shown that modifying the substituents on the benzoic acid ring can tune the biological activity. nih.gov For example, some derivatives are being investigated for their ability to act as prodrugs, which can improve the delivery and efficacy of therapeutic agents. nih.gov

Supramolecular Chemistry: The defined geometry and hydrogen-bonding capabilities of benzoic acid derivatives make them excellent building blocks for creating complex, self-assembled supramolecular structures.

Rationale for Investigating this compound

The investigation of this compound is driven by its potential as a multifunctional building block. The specific rationale stems directly from its structural features:

Polymer Synthesis: Its primary appeal lies in its role as an AB-type monomer for creating novel polyesters. The flexible butoxy spacer and the meta-substitution pattern would be expected to produce polymers with different properties (e.g., lower melting points, greater solubility, or different mechanical characteristics) compared to the more rigid polymers derived from the para-isomer, 4-hydroxybenzoic acid. chemicalbook.comwikipedia.org

Drug Discovery and Medicinal Chemistry: The molecule combines a known bioactive scaffold (benzoic acid) with a flexible, hydrophilic chain ending in a reactive handle (the hydroxyl group). This makes it an attractive candidate for creating new prodrugs or for use in fragment-based drug design, where the hydroxyl group can be used to link it to other pharmacophores or to improve pharmacokinetic properties.

Cross-linking and Surface Modification: The dual functionality allows it to act as a cross-linking agent or as a molecule for modifying surfaces. The carboxylic acid could anchor the molecule to a suitable substrate, leaving the terminal hydroxyl group available for further chemical transformations.

While its para-isomer, 4-(4-hydroxybutoxy)benzoic acid, has been synthesized and characterized, particularly in the context of polymer chemistry, the meta-isomer remains a less explored but equally promising candidate for creating novel materials and functional molecules. prepchem.com The different substitution pattern is expected to significantly influence the properties of any resulting materials.

Data Tables

The following tables provide computed physical and chemical properties for this compound and its more commonly cited para-isomer for comparison.

| Property | This compound | 4-(4-Hydroxybutoxy)benzoic acid |

|---|---|---|

| Molecular Formula | C11H14O4 | C11H14O4 |

| Molecular Weight | 210.23 g/mol | 210.23 g/mol |

| XLogP3 | 1.9 | 1.9 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 5 | 5 |

| Topological Polar Surface Area | 66.8 Ų | 66.8 Ų |

Data sourced from PubChem CID 13903425 and CID 77800. Properties are computationally generated.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxybutoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-6-1-2-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,12H,1-2,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNIWISFIJDOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 4 Hydroxybutoxy Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions such as esterification and amidation.

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-(4-Hydroxybutoxy)benzoic acid readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid, or with the aid of coupling agents. iajpr.comdergipark.org.trlibretexts.org Similarly, amidation reactions with primary and secondary amines can be achieved, often facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amides. luxembourg-bio.commdpi.com These reactions are fundamental in modifying the properties of the parent molecule for various applications. nih.gov

A general scheme for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org The reaction is reversible and can be driven to completion by removing water or using an excess of the alcohol. libretexts.org

For amidation, coupling agents are often employed to activate the carboxylic acid. luxembourg-bio.com For instance, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. mdpi.com

| Reaction | Reagents | Product | Key Findings |

| Esterification | Alcohols (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) | Corresponding ester | A common method for producing esters, including parabens from p-hydroxybenzoic acid. ijrdt.orgnih.gov |

| Amidation | Amines, Coupling agents (e.g., DCC, EDC) | Corresponding amide | Effective for forming amide bonds, even in the presence of other functional groups. luxembourg-bio.commdpi.comresearchgate.net |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of benzoic acids is generally challenging and requires high temperatures. d-nb.infonih.gov However, recent advancements have shown that decarboxylative hydroxylation of benzoic acids can be achieved under milder conditions using copper-catalyzed reactions. d-nb.infonih.govresearchgate.net This process involves the formation of an aryl radical through a ligand-to-metal charge transfer (LMCT) mechanism. d-nb.infonih.gov While direct decarboxylation of this compound is not extensively reported, the principles of benzoic acid decarboxylation suggest that under specific catalytic conditions, it could be converted to 3-(4-hydroxybutoxy)phenol. The presence of the electron-donating alkoxy group might influence the reaction conditions required for efficient decarboxylation. It is also known that heating benzoic acid with soda lime can lead to decarboxylation to form benzene (B151609). libretexts.org

Reactivity of the Hydroxyl Group in the Butoxy Chain

The terminal hydroxyl group of the butoxy chain behaves as a typical primary alcohol, undergoing oxidation and nucleophilic substitution reactions.

Oxidation Reactions

The primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the alcohol to an aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the formation of the corresponding carboxylic acid, resulting in a dicarboxylic acid derivative.

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) would convert the alcohol to an alkyl chloride. This chloride can then be displaced by a variety of nucleophiles to introduce new functional groups at the end of the butoxy chain.

Aromatic Electrophilic and Nucleophilic Substitution Patterns on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is dictated by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.orglibretexts.org Conversely, the alkoxy group (-O-butyl-OH) is an activating, ortho-, para-directing group because the oxygen atom can donate electron density to the ring through resonance.

In the case of this compound, the two substituents are meta to each other. The positions ortho and para to the activating alkoxy group (positions 2, 4, and 6) are activated towards electrophilic substitution. The position para to the alkoxy group (position 6) is also ortho to the deactivating carboxylic acid group. The positions ortho to the carboxylic acid group (positions 2 and 4) are also ortho and para to the activating alkoxy group. Therefore, electrophilic substitution is most likely to occur at positions 2, 4, and 6, with the precise regioselectivity depending on the specific electrophile and reaction conditions. For example, nitration or halogenation would be expected to yield a mixture of isomers with substitution at these activated positions.

Hydrolytic and Thermal Degradation Pathways of the Ether Linkage and Ester Derivatives

The stability of this compound is subject to both hydrolytic and thermal degradation, primarily targeting the ether linkage and any derived esters. The conditions under which degradation occurs, and the resulting products, are key considerations in the handling and application of this compound.

Hydrolytic Degradation:

The ether linkage in this compound, specifically the aryl alkyl ether bond, is susceptible to cleavage under acidic conditions. This reaction, known as acidic cleavage of ethers, typically proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group. Following protonation, a nucleophile can attack the carbon atom of the butoxy chain adjacent to the ether oxygen.

In the presence of a strong acid (e.g., HBr or HI), the likely hydrolytic degradation pathway would involve the cleavage of the ether bond to yield 3-hydroxybenzoic acid and 1,4-butanediol. The mechanism would proceed as follows:

Protonation of the ether oxygen by the acid.

Nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻) on the terminal carbon of the butoxy group is less likely due to steric hindrance and the stability of the resulting primary carbocation. A more plausible pathway involves the attack on the benzylic carbon, but this is generally disfavored for aryl ethers. Therefore, cleavage is most likely to occur at the alkyl C-O bond.

This would initially form 3-hydroxybenzoic acid and 4-bromobutanol (in the case of HBr). Under forcing conditions with excess acid, the primary alcohol of 4-bromobutanol could be further substituted to yield 1,4-dibromobutane.

Ester derivatives of this compound, formed by reaction at either the carboxylic acid or the hydroxyl group, are also prone to hydrolysis. This hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis of an ester derivative would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The relative rates of hydrolysis for an ester at the carboxylic acid versus an ester at the terminal alcohol would depend on steric and electronic factors. Generally, esters derived from the carboxylic acid are more readily hydrolyzed than those from the primary alcohol.

Thermal Degradation:

The primary thermal degradation pathway for benzoic acid and its derivatives at elevated temperatures is decarboxylation. researchgate.net Studies on various benzoic acids have shown that they lose carbon dioxide to form the corresponding aromatic compound. researchgate.net For this compound, thermal decomposition is expected to yield (4-hydroxybutoxy)benzene.

The temperature at which decarboxylation occurs can be influenced by the presence of other functional groups and the reaction conditions. For instance, studies on the thermal decomposition of benzoic acid have been carried out at temperatures ranging from 475 to 499 °C. researchgate.net The presence of the hydroxybutoxy group might alter the decomposition temperature.

Another potential thermal degradation pathway, especially at very high temperatures, could involve the cleavage of the ether linkage, leading to a complex mixture of products.

| Degradation Pathway | Conditions | Major Products |

| Hydrolytic Cleavage (Ether) | Strong Acid (e.g., HBr, HI) | 3-Hydroxybenzoic acid, 1,4-Dihalobutane |

| Hydrolytic Cleavage (Ester) | Acid or Base | This compound, Alcohol/Carboxylic Acid |

| Thermal Decarboxylation | High Temperature | (4-Hydroxybutoxy)benzene, Carbon Dioxide |

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of two distinct nucleophilic groups (the hydroxyl group and the carboxylate in its deprotonated form) and an electrophilic center (the carboxylic acid) in this compound makes chemo- and regioselectivity a critical aspect of its reactivity in complex reaction environments. The ability to selectively react at one functional group while leaving the others intact is essential for its use as a versatile building block.

Selective Reactions of the Carboxylic Acid:

The carboxylic acid group can be selectively targeted for reactions such as esterification or amidation. This can be achieved by activating the carboxylic acid, for example, by converting it into an acid chloride or by using coupling agents. In a reaction with an alcohol or an amine, the activated carboxylic acid will react preferentially over the less nucleophilic primary alcohol.

For instance, selective esterification of the carboxylic acid can be achieved using a Fischer esterification protocol, where a large excess of the alcohol is used in the presence of an acid catalyst. Under these conditions, the equilibrium favors the formation of the ester at the carboxylic acid, while the terminal hydroxyl group remains largely unreacted.

Selective Reactions of the Hydroxyl Group:

Conversely, the primary hydroxyl group can be selectively targeted under conditions that favor its reactivity over the carboxylic acid. For example, in the presence of a base that deprotonates the hydroxyl group to form an alkoxide, it becomes a much stronger nucleophile than the carboxylate. This alkoxide can then react with an electrophile, such as an alkyl halide, in a Williamson ether synthesis-type reaction.

Protecting group strategies are also commonly employed to achieve selectivity. The carboxylic acid can be protected, for instance, as an ester, allowing for reactions to be carried out selectively on the hydroxyl group. The protecting group can then be removed in a subsequent step.

Intramolecular Reactions:

The bifunctional nature of this compound also allows for the possibility of intramolecular reactions. Under conditions that favor intramolecular cyclization, the terminal hydroxyl group can act as a nucleophile and attack the electrophilic carbonyl carbon of the carboxylic acid. This would lead to the formation of a cyclic ester, known as a lactone. Given the four-carbon chain separating the hydroxyl and the carboxyl-bearing ring, an intramolecular esterification would result in the formation of a seven-membered lactone ring fused to the benzene ring. The feasibility of this reaction would depend on the reaction conditions, including the use of specific catalysts that promote lactonization. nih.govexlibrisgroup.comyoutube.com

The table below summarizes the expected selectivity under different reaction conditions.

| Reaction Type | Reagent/Condition | Selective Site | Product Type |

| Esterification | Alcohol, Acid Catalyst (Fischer) | Carboxylic Acid | Ester |

| Etherification | Alkyl Halide, Base | Hydroxyl Group | Ether |

| Amidation | Amine, Coupling Agent | Carboxylic Acid | Amide |

| Lactonization | Dehydrating Agent/Catalyst | Intramolecular | Lactone |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a complete structural assignment of 3-(4-Hydroxybutoxy)benzoic acid can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their immediate chemical environment within a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxybutoxy chain.

Based on analogous compounds like 4-n-butoxybenzoic acid, the aromatic protons would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons on the butoxy chain would resonate at higher field. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) would be expected around δ 4.0 ppm, while the methylene protons adjacent to the hydroxyl group (CH₂-OH) would appear around δ 3.6 ppm. The two central methylene groups of the butoxy chain would likely produce a multiplet in the region of δ 1.5-1.8 ppm. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary, but it is typically found in the region of δ 10-13 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10-13 | Singlet (broad) |

| Aromatic Protons | 7.0-8.0 | Multiplets |

| -O-CH₂- | ~4.0 | Triplet |

| -CH₂-OH | ~3.6 | Triplet |

| -CH₂-CH₂- | 1.5-1.8 | Multiplet |

| Hydroxyl (-OH) | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the lowest field, typically in the range of δ 165-175 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon attached to the ether oxygen (C-O) would be found around δ 160 ppm, while the other aromatic carbons would have shifts determined by their substitution pattern. The carbons of the butoxy chain would appear at higher field. The methylene carbon attached to the ether oxygen (-O-CH₂) would be expected around δ 68 ppm, and the methylene carbon attached to the hydroxyl group (-CH₂-OH) would be around δ 62 ppm. The two central methylene carbons would resonate at approximately δ 25-30 ppm. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 165-175 |

| Aromatic C-O | ~160 |

| Other Aromatic Carbons | 110-140 |

| -O-CH₂- | ~68 |

| -CH₂-OH | ~62 |

| -CH₂-CH₂- | 25-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings within the molecule. researchgate.net For this compound, COSY would show correlations between the adjacent methylene protons in the butoxy chain, confirming their sequence. It would also reveal the coupling relationships between the aromatic protons. researchgate.netresearchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org It allows for the direct assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~68 ppm, confirming the -O-CH₂- group. columbia.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. docbrown.infospectroscopyonline.com

O-H Stretch (Alcohol) : A broad absorption band for the hydroxyl group of the butoxy chain would likely appear around 3400-3300 cm⁻¹.

C-H Stretch (Aromatic) : Sharp peaks are expected just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic) : Absorptions for the C-H stretching vibrations of the butoxy chain would be observed just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.comresearchgate.net

C=C Stretch (Aromatic) : Medium to weak absorptions in the region of 1600-1450 cm⁻¹ would correspond to the C=C stretching vibrations within the aromatic ring.

C-O Stretch : The spectrum would show C-O stretching vibrations for both the ether and the carboxylic acid. The ether C-O stretch would likely appear as a strong band around 1250 cm⁻¹, while the carboxylic acid C-O stretch would be observed near 1300 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations : Strong bands corresponding to the breathing modes of the aromatic ring are typically observed in the Raman spectrum.

C=O Stretch : The carbonyl stretch would also be visible, though potentially weaker than in the IR spectrum.

C-H Bending and Stretching : Vibrations associated with the aliphatic chain and aromatic ring would also be present.

The combination of these advanced spectroscopic methods provides a powerful toolkit for the complete and unambiguous structural determination and characterization of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular formula (C₁₁H₁₄O₄) and for elucidating its structure through the analysis of its fragmentation pattern.

When subjected to mass spectrometric analysis, typically using an electron ionization (EI) source, the this compound molecule is expected to ionize and fragment in a predictable manner. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. However, due to the presence of functional groups like the carboxylic acid and the ether linkage, significant fragmentation is anticipated.

The fragmentation of benzoic acid and its derivatives is well-documented. nih.govdocbrown.info Key fragmentation pathways for this compound are predicted to involve:

Loss of the hydroxyl group (-OH): This would result in a fragment ion at m/z [M-17]⁺. docbrown.info

Loss of the carboxyl group (-COOH): This cleavage would produce a fragment at m/z [M-45]⁺. docbrown.info

Cleavage of the butoxy side chain: Fragmentation can occur at various points along the C-O and C-C bonds of the 4-hydroxybutoxy group. For instance, cleavage of the ether bond could lead to the formation of a benzoyl cation derivative.

McLafferty rearrangement: The presence of the butoxy chain could facilitate a McLafferty rearrangement, leading to characteristic neutral losses.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on the known fragmentation of similar structures.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| 210 | [C₁₁H₁₄O₄]⁺ | Molecular Ion [M]⁺ |

| 193 | [C₁₁H₁₃O₃]⁺ | Loss of -OH from the carboxylic acid group [M-17]⁺ |

| 165 | [C₉H₉O₃]⁺ | Loss of -COOH group [M-45]⁺ |

| 137 | [C₇H₅O₃]⁺ | Cleavage of the butoxy side chain |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the aromatic ring |

| 105 | [C₇H₅O]⁺ | Characteristic fragment of benzoic acid derivatives docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation docbrown.info |

| 73 | [C₄H₉O]⁺ | Fragment from the butoxy side chain |

This table is predictive and based on the fragmentation patterns of structurally related compounds.

High-Resolution Separation Techniques for Purity and Isomer Analysis

To ensure the quality and integrity of a this compound sample, high-resolution separation techniques are essential. These methods are employed to determine the purity of the compound and to separate it from any potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly well-suited for determining the purity of the compound and for separating it from structurally similar impurities and isomers.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). longdom.orgnih.govust.eduthaiscience.info The acidic nature of the carboxylic acid group necessitates the use of a buffered mobile phase to ensure consistent retention times and peak shapes.

Detection is commonly achieved using a UV-Vis detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the UV region. The specific wavelength for detection would be optimized to maximize sensitivity for this compound.

The table below outlines a typical set of HPLC parameters that could be used for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |

| Gradient | A time-programmed gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an optimized wavelength (e.g., 230 nm or 254 nm) |

| Injection Volume | 10 µL |

This table represents a generalized HPLC method and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its analysis via GC-MS can be achieved through a derivatization step. nih.govresearchgate.netnih.gov Derivatization converts the polar hydroxyl and carboxylic acid groups into less polar, more volatile functional groups, making the molecule amenable to GC separation.

A common derivatization technique for carboxylic acids and alcohols is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net The resulting TMS-ester and TMS-ether are significantly more volatile and thermally stable.

The derivatized sample can then be injected into a GC-MS system. The GC separates the derivatized this compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification.

The table below outlines the general steps and conditions for the GC-MS analysis of derivatized this compound.

| Step | Description |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating the sample with the derivatizing agent (e.g., 70°C for 30 minutes) |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Oven Temperature Program | A temperature ramp from a lower initial temperature to a higher final temperature |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full scan or selected ion monitoring (SIM) |

This table provides a general procedure that would need to be optimized for the specific derivative of this compound.

Computational Chemistry and Theoretical Investigations of 3 4 Hydroxybutoxy Benzoic Acid

Quantum Chemical Calculations for Optimized Molecular Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. For a compound like 3-(4-Hydroxybutoxy)benzoic acid, methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) are commonly used to perform geometry optimization. researchgate.net This process systematically alters the molecule's geometry to find the lowest energy conformation, thereby predicting stable bond lengths, bond angles, and dihedral (torsional) angles.

The optimization of this compound would involve defining the spatial relationship of every atom, from the carboxylic acid group and the benzene (B151609) ring to the flexible hydroxybutoxy side chain. The planarity of the benzoic acid moiety and the conformation of the butoxy chain are key structural features that would be determined. Studies on similar substituted benzoic acids show that the carboxyl group's orientation relative to the benzene ring can exist in different conformations (e.g., cis and trans), with their relative energies being computationally accessible. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Atoms Involved | Expected Value (Å or °) | Reference/Basis of Prediction |

|---|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å | Based on DFT studies of benzoic acid dimers researchgate.net |

| Bond Length | C-O (carboxyl) | ~1.36 Å | Based on DFT studies of 4-(carboxyamino)-benzoic acid actascientific.com |

| Bond Length | O-H (carboxyl) | ~0.98 Å | Based on DFT studies of 4-(carboxyamino)-benzoic acid actascientific.com |

| Bond Length | C-C (aromatic) | 1.39 - 1.45 Å | Based on DFT studies of benzoic acid researchgate.net |

| Bond Length | C-O (ether) | ~1.35 Å | Based on DFT studies of 4-ethoxy-2,3-difluoro benzamide (B126) researchgate.net |

| Bond Angle | C-C-C (in ring) | ~120° | Based on DFT studies of 4-(carboxyamino)-benzoic acid actascientific.com |

| Dihedral Angle | O=C-O-H | ~0° (cis) or ~180° (trans) | Based on DFT studies of substituted benzoic acids researchgate.net |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these two, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netuwosh.edu A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and the aromatic ring. rsc.orgmdpi.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netwolfram.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. actascientific.comwuxiapptec.com For this molecule, the carbonyl oxygen of the carboxylic acid and the hydroxyl oxygen would be prominent red regions, whereas the acidic hydrogen of the carboxyl group and the hydroxyl hydrogen would be distinctly blue. researchgate.net

Table 2: Predicted Electronic Properties for this compound

| Property | Description | Predicted Characteristic | Basis of Prediction |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating electron-donating capacity | General principles for substituted phenols/benzoic acids rsc.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating electron-accepting capacity | General principles for benzoic acids uwosh.edu |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate gap, suggesting good stability but available for reactions | Studies on similar aromatic acids actascientific.comresearchgate.net |

| MEP - Negative Region | Electron-rich sites (nucleophilic) | Located on carbonyl and hydroxyl oxygens | MEP analysis of similar functional groups researchgate.netresearchgate.net |

| MEP - Positive Region | Electron-poor sites (electrophilic) | Located on carboxyl and hydroxyl hydrogens | MEP analysis of similar functional groups wuxiapptec.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is vital for compound characterization. DFT calculations are widely used to forecast both NMR chemical shifts and vibrational frequencies (Infrared and Raman). ijtsrd.comresearchgate.net

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, can predict chemical shifts. esisresearch.org These theoretical values are then compared with experimental data to aid in the assignment of complex spectra. For this compound, calculations would predict the shifts for the aromatic protons, the distinct protons of the butoxy chain, and the acidic proton.

Similarly, theoretical vibrational analysis computes the frequencies of all normal modes of vibration. These correspond to specific bond stretches, bends, and torsions within the molecule. mdpi.com The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental IR and Raman spectra. researchgate.net This allows for a detailed assignment of the experimental spectral bands. For instance, the characteristic C=O stretching of the carboxylic acid, the broad O-H stretching, and the various C-H and C-O stretching modes could be precisely identified. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Basis of Prediction |

|---|---|---|---|

| O-H Stretch (broad) | Carboxylic Acid | ~3400-3600 (monomer), ~2500-3300 (dimer) | Studies on benzoic and benzimidazole (B57391) acids mdpi.commdpi.com |

| C-H Stretch (aromatic) | Benzene Ring | ~3010-3120 | Studies on benzimidazole derivatives mdpi.com |

| C-H Stretch (aliphatic) | Butoxy Chain | ~2850-3000 | General spectroscopic data |

| C=O Stretch | Carboxylic Acid | ~1700-1740 | Studies on substituted benzoic acids ijtsrd.commdpi.com |

| C-C Stretch (aromatic) | Benzene Ring | ~1400-1600 | Studies on substituted benzoic acids mdpi.com |

| C-O Stretch | Ether & Carboxyl | ~1200-1310 | Studies on benzimidazole derivatives mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior in a simulated environment (e.g., in a solvent like water). rsc.org

For this compound, an MD simulation would reveal the conformational flexibility of the butoxy side chain, showing how it rotates and folds. ucl.ac.uk More importantly, it would provide a detailed picture of the intermolecular interactions. researchgate.net This includes the formation and breaking of hydrogen bonds between the carboxylic acid groups of two molecules to form dimers, a characteristic feature of benzoic acids. mdpi.comnih.gov It would also show how the molecule interacts with solvent molecules through hydrogen bonds involving its hydroxyl and carboxyl groups. nih.gov Such simulations are crucial for understanding properties like solubility, aggregation, and how the molecule behaves in a biological context. rsc.org

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govnih.gov This method is central to drug discovery. A docking simulation would place the optimized 3D structure of this compound into the active site of a target protein. researchgate.net The program then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding free energy.

Table 4: Representative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Hypothetical Result | Significance |

|---|---|---|---|

| Target Protein | Enzyme or receptor being investigated | e.g., Trans-sialidase | Relevant in the study of certain infectious diseases mdpi.com |

| Binding Energy | Calculated affinity of the ligand for the protein | e.g., -7.5 kcal/mol | Indicates the stability of the protein-ligand complex |

| Hydrogen Bonds | Specific H-bonds formed with amino acid residues | Carboxyl O with Arg35; Hydroxyl H with Asp96 | Key interactions that anchor the ligand in the active site mdpi.com |

| Hydrophobic Interactions | Interactions with non-polar residues | Benzene ring with Tyr119; Butoxy chain with Val230 | Contribute to binding affinity and specificity |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical modeling techniques that aim to correlate a compound's chemical structure with its biological activity or physical properties, respectively. drugdesign.org These models are built by calculating a set of numerical values, called molecular descriptors, for a series of compounds and then creating a mathematical equation that relates these descriptors to an observed activity or property. nih.govchitkara.edu.in

For this compound, relevant descriptors would include:

Topological descriptors: Which describe the connectivity of atoms (e.g., molecular connectivity indices). nih.gov

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges. chitkara.edu.in

Physicochemical descriptors: Like the partition coefficient (logP), molar refractivity, and molecular weight. nih.govresearchgate.net

A QSAR study could, for example, correlate these descriptors with the antibacterial activity of a series of related benzoic acid derivatives, revealing which properties are most important for efficacy. nih.gov For instance, a model might show that increased hydrophobicity and the presence of a hydrogen-bond-donating group enhance activity. iomcworld.com Similarly, a QSPR model could predict properties like pKa or solubility. drugdesign.org These models are powerful predictive tools in medicinal chemistry and materials science, allowing for the virtual screening of new compounds and the rational design of molecules with desired characteristics. researchgate.net

Research Applications in Biological and Biochemical Systems

Mechanistic Investigations of Molecular Target Interactions

Understanding how a compound interacts with specific proteins is fundamental to pharmacology and biochemistry. For benzoic acid derivatives, these investigations have revealed specific engagements with enzymes, receptors, and transport proteins.

The structure of benzoic acid serves as a scaffold for designing molecules that can modulate the activity of various enzymes.

Sirtuin Inhibition : Sirtuins are a class of NAD+-dependent deacetylases that regulate crucial biological processes, including gene silencing and cell cycle control, making them targets for therapeutic development. daneshyari.comnih.gov Studies using a genetically modified yeast strain identified 4-dimethylaminobenzoic acid as a weak inhibitor of the yeast sirtuin Sir2p. daneshyari.comnih.gov This discovery prompted the evaluation of a series of disubstituted benzene (B151609) derivatives to understand the structure-activity relationships for sirtuin inhibition. daneshyari.comnih.gov Research indicated that a 4-alkyl or 4-alkylaminobenzoic acid structure is a key motif for inhibitory activity. daneshyari.comnih.govnih.gov Among the tested compounds, 4-tert-butylbenzoic acid emerged as the most potent inhibitor of Sir2p and was also found to be a weak but selective inhibitor of the human sirtuin SIRT1. daneshyari.comnih.gov The binding energies calculated between these compounds and the catalytic domain of SIRT1 showed a good correlation with their measured inhibitory activities. daneshyari.comnih.gov

Other Enzyme Systems : The inhibitory potential of benzoic acid derivatives extends to other enzyme classes. For instance, various phenolic acids with a benzoic acid core have been analyzed for their ability to inhibit α-amylase, a key enzyme in starch digestion. mdpi.com These studies revealed that substitutions on the benzene ring significantly impact inhibitory capacity, with 2,3,4-trihydroxybenzoic acid showing the strongest inhibition, primarily through hydrogen bonding interactions with the enzyme. mdpi.com Additionally, certain benzoic acid derivatives have been investigated as inhibitors of trans-sialidase from Trypanosoma cruzi, the parasite that causes Chagas disease, highlighting the therapeutic potential of this chemical class. mdpi.com

Table 1: Inhibitory Activity of Benzoic Acid Derivatives against Sirtuins

Nuclear receptors are critical ligand-activated transcription factors. The ability of small molecules to interact with these receptors can have profound effects on gene expression.

Retinoic Acid Receptor (RAR) Interactions : The retinoic acid receptor (RAR) is a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR) to regulate gene expression. wikipedia.org This signaling is crucial for cell growth, differentiation, and embryonic development. wikipedia.orgnih.gov The potential for benzoic acid derivatives to interact with this system has been explored. For instance, parabens are esters of p-hydroxybenzoic acid. nih.gov A study investigating the activation of a related receptor, retinoic acid-related orphan receptor γ (RORγ), found that while several long-chain parabens could activate the receptor, their primary metabolite, p-hydroxybenzoic acid, was inactive at the tested concentration. nih.gov This suggests that the structural requirements for binding are specific and that not all simple benzoic acid derivatives will engage this class of receptors.

The interaction of compounds with transport proteins in the blood, such as serum albumin, is a key determinant of their pharmacokinetic properties.

Human Serum Albumin (HSA) Interactions : Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of small molecules, affecting their distribution and availability. mdpi.comsigmaaldrich.com The interaction between HSA and various benzoic acid derivatives has been extensively studied using techniques like fluorescence spectroscopy. nih.govnih.gov

Studies on 4-hydroxybenzoic acid (4-HBA) and vanillic acid (4-hydroxy-3-methoxybenzoic acid) have shown that these compounds can bind to HSA. nih.govnih.gov The fluorescence of HSA, which arises from its tryptophan residues, is quenched upon the addition of these benzoic acid derivatives. nih.gov This quenching is primarily a static process, indicating the formation of a non-fluorescent complex between the compound and the protein. nih.govnih.gov By analyzing the quenching data at different temperatures, researchers can calculate key binding and thermodynamic parameters. nih.gov

For the HSA-4-HBA interaction, the binding constant (Kb) was found to decrease with increasing temperature, suggesting that the complex becomes less stable at higher temperatures. nih.gov Thermodynamic analysis revealed a negative Gibbs free energy change (ΔG), indicating a spontaneous binding process. nih.govnih.gov The negative enthalpy (ΔH) and entropy (ΔS) changes suggested that the primary forces driving the interaction are hydrogen bonds and van der Waals forces. nih.govnih.gov These studies consistently show that there is approximately one binding site for these derivatives on the HSA molecule. nih.gov

Table 2: Thermodynamic and Binding Parameters for the Interaction of 4-Hydroxybenzoic Acid (4-HBA) with Human Serum Albumin (HSA) at pH 7.4

In Vitro Cellular and Biochemical Pathway Modulation

Beyond interacting with single protein targets, small molecules can influence the complex web of interconnected signaling pathways that govern cell behavior.

Cellular signaling cascades are the mechanisms by which cells respond to external stimuli, controlling processes like growth, proliferation, and death. scbt.com Research has shown that benzoic acid derivatives can modulate these pathways. A study on 4-hydroxy-benzoic acid, isolated from the plant Acer tegmentosum, demonstrated its ability to promote the proliferation of the estrogen receptor (ER)-positive breast cancer cell line, MCF-7. nih.govresearchgate.net

This proliferative effect was found to be mediated through the estrogen receptor α (ERα). nih.gov Further investigation using western blotting revealed that 4-hydroxy-benzoic acid treatment led to a dose-dependent increase in the phosphorylation (activation) of key signaling proteins downstream of ERα. nih.govresearchgate.net These included extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and the serine/threonine kinase AKT. nih.gov The activation of these pathways is a hallmark of estrogen-like activity. nih.gov This finding suggests that certain benzoic acid derivatives can act as phytoestrogens, mimicking the effects of estrogen and activating specific signaling cascades that control cell growth. nih.gov

Proteostasis, or protein homeostasis, involves a complex network of pathways that control the synthesis, folding, and degradation of proteins. The ubiquitin-proteasome and autophagy-lysosome pathways are the two major arms of this network, ensuring cellular health by clearing damaged or misfolded proteins. nih.govnih.gov

Ubiquitin-Proteasome Pathway : This pathway is the primary mechanism for the degradation of most short-lived nuclear and cytosolic proteins. nih.govplos.org Proteins are targeted for destruction by being tagged with a chain of ubiquitin molecules, which is then recognized by the proteasome, a large protein complex that carries out the degradation. nih.gov This system is crucial for regulating levels of many key proteins, including transcription factors like the retinoic acid receptors (RARs), whose degradation is mediated by the ubiquitin-proteasome system. wikipedia.org While direct modulation of this pathway by 3-(4-Hydroxybutoxy)benzoic acid has not been reported, its potential interactions with proteins regulated by this system, such as RARs, imply an indirect link.

Autophagy-Lysosome Pathway : This pathway is responsible for the degradation of bulk cytoplasmic components, long-lived proteins, and entire organelles. nih.govresearchgate.net The process involves sequestering cytoplasmic cargo within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome. nih.govnih.gov The acidic environment and hydrolytic enzymes, such as cathepsins, within the lysosome degrade the contents. nih.gov The autophagy-lysosome pathway is vital for cellular recycling and responding to stress. researchgate.net Dysregulation of this pathway is linked to various diseases. researchgate.netnih.gov Given that cathepsins, a potential target class for small molecules, are lysosomal enzymes, this places the autophagy pathway at a nexus of cellular processes that could potentially be influenced by benzoic acid derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-4-(4-hydroxybutoxy)benzoic acid |

| 4-dimethylaminobenzoic acid |

| 4-tert-butylbenzoic acid |

| 2,3,4-trihydroxybenzoic acid |

| p-hydroxybenzoic acid |

| vanillic acid (4-hydroxy-3-methoxybenzoic acid) |

| 17β-estradiol |

| ICI 182,780 |

| Sirtinol |

| EX-527 |

| E-64 |

| CA-074 |

| GB111-NH2 |

| NSC 405020 |

| SID 26681509 |

| Ammonium chloride |

| Concanamycin A |

| Dipeptidyl nitrile |

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis via Caspase Activation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged cells. Many phenolic compounds, including derivatives of benzoic acid, are known to initiate this process, often through the activation of a cascade of enzymes called caspases.

Research on related compounds indicates that hydroxybenzoic acids can trigger apoptosis in cancer cell lines. For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to induce an apoptotic effect in human gastric adenocarcinoma cells. nih.gov Similarly, studies on 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA) have demonstrated their ability to decrease the viability of leukemia cells in a dose- and time-dependent manner, suggesting the induction of cell death pathways that warrant further investigation. nih.govnih.gov The mechanism often involves the activation of key initiator and executioner caspases, which dismantle the cell in an orderly fashion. Given these precedents, this compound is a candidate for investigation into its pro-apoptotic potential. Its structure, combining a benzoic acid moiety with a lipophilic ether chain, may facilitate cell membrane interaction and entry, potentially triggering intrinsic or extrinsic apoptotic pathways.

Table 1: Apoptotic Effects of Related Benzoic Acid Derivatives in Cancer Cell Lines

| Compound | Cell Line | Observed Effect | Reference |

| Protocatechuic acid (3,4-DHB) | Human gastric adenocarcinoma (AGS) | Induced apoptosis | nih.gov |

| 4-Hydroxybenzoic acid (4-HBA) | Leukemia (K562, K562/Dox) | Decreased cell viability | nih.govnih.gov |

| Vanillic acid (VA) | Leukemia (K562, K562/Dox) | Decreased cell viability | nih.govnih.gov |

Investigations into Antioxidant Defense Systems and Oxidative Stress Markers

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous disease states. Phenolic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

The antioxidant capacity of hydroxybenzoic acid derivatives is heavily influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.govnih.gov Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. nih.gov For example, gallic acid (3,4,5-trihydroxybenzoic acid) consistently shows very high antioxidant effects. nih.govglobalresearchonline.net The position of these groups is also crucial; dihydroxybenzoic acids with hydroxyl groups in the meta- (3,5) positions have demonstrated strong activity. nih.gov

Table 2: Antioxidant Activity of Various Benzoic Acid Derivatives

| Compound | Assay | Activity Metric (IC50) | Reference |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH Radical Scavenging | 2.42 ± 0.08 µM | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | DPPH Radical Scavenging | Lower ability than Gallic Acid | nih.gov |

| 3,5-Dihydroxybenzoic acid | Antiradical Activity | High | nih.gov |

| 4-Hydroxybenzoic acid | H₂O₂ Scavenging | Low/No significant capacity | mdpi.com |

Preclinical Assessment of Bioactivity in Model Systems

Preclinical evaluations in controlled in vitro and cell culture models are essential for characterizing the bioactivity of a novel compound. Based on the known properties of its structural analogs, this compound can be assessed for several key therapeutic potentials.

In Vitro Antimicrobial and Antifungal Activity Mechanisms (e.g., pH disruption, biofilm formation inhibition)

Benzoic acid and its derivatives are widely used as antimicrobial preservatives. nih.gov Their primary mechanism of action involves the diffusion of the undissociated, more lipophilic form of the acid across the microbial cell membrane. nih.gov Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cell's interior, which inhibits metabolic processes and microbial growth. nih.gov

The effectiveness of this action is related to the compound's structure. The presence of hydroxyl or methoxyl groups can modulate this activity. nih.gov The butoxy chain in this compound increases its lipophilicity compared to simple hydroxybenzoic acids, which could enhance its ability to penetrate the lipid-rich membranes of bacteria and fungi. Investigations could focus on determining its Minimum Inhibitory Concentration (MIC) against various pathogens and exploring its specific mechanisms, such as membrane disruption or the inhibition of biofilm formation, a key factor in chronic infections.

Table 3: In Vitro Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Microorganism | Activity Metric (MIC) | Reference |

| Benzoic acid | E. coli O157 | 1 mg/mL | nih.gov |

| 2-Hydroxybenzoic acid | E. coli O157 | 1 mg/mL | nih.gov |

| 3,4,5-Trihydroxybenzoic acid | E. coli (clinical isolates) | 1.5–2.5 mg/mL | nih.gov |

| 4-Hydroxybenzoic acid | E. coli (clinical isolates) | >1 mg/mL | nih.gov |

Evaluation of Anti-inflammatory Pathways

Inflammation is a complex biological response implicated in many chronic diseases. Several benzoic acid derivatives have demonstrated anti-inflammatory properties. globalresearchonline.netresearchgate.net This activity is often linked to their antioxidant capabilities, as ROS can act as signaling molecules in inflammatory cascades. nih.gov

For example, protocatechuic acid exhibits anti-inflammatory effects, and 2,3-dihydroxybenzoic acid has been shown to decrease the activation of the key inflammatory transcription factor, NF-κB. nih.govnih.gov Other related compounds have been found to inhibit edema in animal models. researchgate.netresearchgate.net Research into this compound would logically involve evaluating its ability to modulate inflammatory pathways in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key markers for investigation would include the production of nitric oxide (NO), the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and the activity of enzymes like cyclooxygenase (COX).

Neuroprotective Research in Cell Culture Models

Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and neuronal cell death. Compounds that can counteract these processes are of significant therapeutic interest. Various benzoic acid derivatives have shown promise in neuroprotective studies.

In cell culture models, phenolic acids like 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) have been shown to protect neurons from oxidative stress. nih.gov Intriguingly, their efficacy can depend on the specific toxic insult; for instance, HBA was found to be protective against glutamate-induced excitotoxicity, while PCA was not. nih.gov Other studies have shown that novel esters of hydroxybenzoic acids can suppress microglial activation and neuronal death in brain slice cultures. nih.gov Given these findings, this compound could be evaluated for its neuroprotective potential in neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures subjected to neurotoxic stressors like hydrogen peroxide, glutamate, or beta-amyloid peptides.

Table 4: Neuroprotective Effects of Benzoic Acid Derivatives in Cell Models

| Compound | Cell Model | Stressor | Protective Effect Noted | Reference |

| 4-Hydroxybenzoic acid (HBA) | Cerebellar Granule Neurons | Hydrogen Peroxide, Glutamate | Mitigated oxidative stress and excitotoxicity | nih.gov |

| Protocatechuic acid (PCA) | Cerebellar Granule Neurons | Hydrogen Peroxide, Nitrosative Stress | Mitigated oxidative and nitrosative stress | nih.gov |

| Protocatechuic acid (3,4-DHB) | Rat model | Hydrogen Peroxide | Increased antioxidant enzyme activity | nih.gov |

| OPTBA (HTB-pyruvate ester) | Hippocampal Slice Cultures | NMDA | Attenuated neuronal death | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. For this compound, SAR studies would systematically modify its structure to identify key features responsible for its bioactivity and to optimize its potency. Based on the broader class of benzoic acid derivatives, several hypotheses can be made.

The Benzoic Acid Core: The carboxylic acid group is essential for the antimicrobial activity of benzoic acid, as its state of protonation is key to crossing the cell membrane and disrupting intracellular pH. nih.gov Its presence is also critical for interaction with various biological receptors.

The Ether Linkage and Chain Length: The replacement of a simple hydroxyl group with a hydroxybutoxy chain significantly increases the molecule's size and lipophilicity. This can affect its solubility, membrane permeability, and interaction with protein binding pockets. SAR studies could involve synthesizing derivatives with varying alkyl chain lengths (e.g., ethoxy, propoxy, hexoxy) to determine the optimal length for a specific activity, such as antimicrobial efficacy or antioxidant potential. frontiersin.org

Substitution Position: The substituent is at the meta- (3-) position. Synthesizing ortho- (2-) and para- (4-) isomers of (4-hydroxybutoxy)benzoic acid would be a classic SAR approach. The position of substituents on the benzoic ring is known to dramatically influence antioxidant and antimicrobial properties. nih.govnih.gov

By creating and testing a library of such derivatives, researchers could build a comprehensive SAR profile to guide the development of new agents with enhanced and specific biological activities.

Applications in Materials Science and Polymer Chemistry

Monomer Design and Polymerization for Advanced Materials

As an AB-type monomer, 3-(4-Hydroxybutoxy)benzoic acid can undergo self-polycondensation or be copolymerized with other monomers to create high-performance materials. The interplay between its rigid benzoic acid component and the flexible hydroxybutoxy tail is crucial for defining the final properties of the polymer.

The dual functionality of this compound allows for its direct integration into polyester (B1180765) backbones through polycondensation reactions. The carboxyl group can react with the hydroxyl group of another monomer, and its own terminal hydroxyl group can react with a carboxyl group, leading to the formation of long polymer chains. This process is fundamental in the synthesis of wholly aromatic or aliphatic-aromatic copolyesters. nih.gov

In such syntheses, the acetylated form of the hydroxy acid is often used in melt polycondensation to create the polyester. nih.gov The incorporation of the flexible butoxy spacer can disrupt the crystalline order that might arise from more rigid aromatic structures, influencing properties like glass transition temperature and solubility. While direct synthesis of polybutester from this specific monomer is not widely documented, its structural motifs are analogous to those used in creating thermotropic copolyesters, where varying the composition of comonomers allows for precise control over the material's thermal and anisotropic properties. nih.gov

The structure of this compound is well-suited for creating functional copolymers. By polymerizing it with other monomers that possess specific desired properties (e.g., photoresponsiveness, conductivity), materials with tailored functionalities can be fabricated. The benzoic acid moiety can impart thermal stability and rigidity, while the hydroxybutoxy group offers a site for further modification or can influence the polymer's morphology and processability.

For instance, related hydroxybenzoic acids are used to create copolyesters where the inclusion of different aromatic units, such as biphenylene, can enhance thermal stability and reduce gas permeability. nih.gov The principle of copolymerization allows for the development of materials that balance mechanical strength, thermal resistance, and processability.

Development of Side-Chain Liquid-Crystalline Polymers (SCLCP) Using Related Intermediates

Side-chain liquid-crystalline polymers (SCLCPs) are a class of materials where rigid, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone. The general structure of this compound, comprising a rigid core and a flexible spacer, makes its derivatives ideal candidates for mesogenic side groups.

In the design of SCLCPs, a polymerizable group (like an acrylate (B77674) or methacrylate) would be attached to the hydroxyl end of the butoxy chain. Following polymerization, the resulting polymer would have a flexible backbone (e.g., polyacrylate) with pendant side chains consisting of the 3-(alkoxy)benzoic acid moiety. The flexible spacer, in this case, the butoxy group, is critical as it decouples the motion of the rigid mesogenic units from the main polymer backbone, allowing them to self-assemble into ordered liquid-crystalline phases (e.g., nematic or smectic). mdpi.comgoogle.comgoogle.com

Research on related alkoxybenzoic acid systems shows that the length of the flexible alkyl chain significantly influences the thermal and mesomorphic properties of the resulting materials. nih.govfrontiersin.org Longer spacers can lead to more stable smectic phases. nih.gov The self-assembly in these systems can be driven by hydrogen bonding between the carboxylic acid groups, which further stabilizes the layered structures characteristic of smectic phases. mdpi.comgoogle.com

Table 1: Influence of Structural Components on SCLCP Properties

| Structural Component | Role in SCLCP | Impact on Properties |

|---|---|---|

| Polymer Backbone | Provides structural support (e.g., polysiloxane, polyacrylate). google.com | Flexibility influences the glass transition temperature and the type of mesophase formed. google.com |

| Flexible Spacer | Decouples mesogens from the backbone (e.g., butoxy chain). frontiersin.org | Length affects phase transition temperatures and the stability of liquid crystal phases. nih.govfrontiersin.org |

| Mesogenic Unit | Rigid core that self-assembles (e.g., benzoic acid). mdpi.com | Determines the type of liquid crystal phase (nematic, smectic) and optical properties. nih.gov |

| Terminal Group | Influences intermolecular interactions (e.g., carboxyl group). google.com | Can promote hydrogen bonding, enhancing the stability of the mesophase. mdpi.com |

Engineering of Biocompatible and Biodegradable Polymeric Systems for Research Applications (e.g., tissue engineering scaffolds, drug delivery system components)

The structural components of this compound are related to polymers known for their biocompatibility and biodegradability, making it a person of interest for biomedical applications. Specifically, the "4-hydroxybutoxy" segment is the monomer unit of poly(4-hydroxybutyrate) (P4HB), a well-studied biodegradable and biocompatible polyester.

P4HB is known for its high elasticity and flexibility, and its degradation product, 4-hydroxybutyrate, is a natural metabolite in the human body. nih.gov Copolymers that incorporate 4-hydroxybutyrate units, such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P3HB/4HB), are extensively researched for medical use. nih.gov These polymers are recognized as promising materials for creating scaffolds for tissue regeneration, as they support cell adhesion and proliferation.

The inherent biological activity of the degradation products of polyhydroxyalkanoates (PHAs) can even induce osteogenic differentiation, making them valuable for bone tissue engineering. By designing polymers that incorporate the this compound monomer, it may be possible to create new biomaterials that combine the desirable mechanical and thermal properties imparted by the aromatic ring with the proven biocompatibility and biodegradability of the P4HB-related segment. Such materials could be engineered into porous scaffolds for guided tissue sprouting or as components in drug delivery systems.

Table 2: Properties of Related Biocompatible Polymers

| Polymer | Key Properties | Relevant Research Applications |

|---|---|---|

| Poly(4-hydroxybutyrate) (P4HB) | Highly flexible, biocompatible, biodegradable. | Sutures, soft tissue repair, drug delivery devices. |

| Poly(3-hydroxybutyrate) (PHB) | Biocompatible, biodegradable, more rigid and brittle than P4HB. | Bone tissue engineering scaffolds, osteoplastic materials. |

| P(3HB-co-4HB) | Tunable properties based on monomer ratio, good ductility. mdpi.com | Drug-eluting stent coatings, scaffolds for cell viability. nih.govnih.gov |

Formulation in Coatings and Adhesives Research

While direct application of this compound in coatings and adhesives is not extensively documented, polymers derived from its structural relatives, particularly polyhydroxyalkanoates (PHAs) like P4HB, are being explored as functional additives in coating formulations. google.com PHAs can be used as matting agents in clearcoats to reduce gloss. google.com

Furthermore, copolymers like poly(3-hydroxybutyrate-co-4-hydroxybutyrate) have been successfully used to create biodegradable coatings for medical devices such as drug-eluting coronary stents. mdpi.comnih.gov In this application, the polymer's ability to form a stable, ductile coating that adheres well to a metal surface and facilitates controlled drug release is critical. mdpi.com The presence of the flexible 4-hydroxybutyrate segments improves the ductility of the coating, preventing it from cracking or peeling during mechanical stress, such as the expansion of a stent. mdpi.com Given these precedents, polymers synthesized from this compound could potentially be developed for specialized coating applications where a balance of adhesion, flexibility, and biodegradability is required.

Future Research Trajectories and Academic Prospects

Exploration of Novel Biological Mechanisms and Target Identification

The unique structure of 3-(4-Hydroxybutoxy)benzoic acid, combining a benzoic acid core with a flexible hydroxybutoxy tail, presents a compelling case for the exploration of novel biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the ether linkage and the terminal hydroxyl group in the butoxy chain could modulate these activities and introduce new ones.

Future research should focus on screening this compound against a variety of biological targets. For instance, its potential as an inhibitor of enzymes involved in inflammatory pathways or as a modulator of receptors implicated in metabolic diseases warrants investigation. The structural similarity to other phenolic compounds suggests that it could also be explored for its anticancer properties. A study on a related compound, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, found that it acts as a cell-cycle inhibitor by activating p21(WAFI) and inhibiting cyclin D1 expression. This provides a strong rationale for investigating similar mechanisms for this compound.

Furthermore, the hydroxybutoxy moiety could influence the compound's pharmacokinetic properties, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile compared to simpler benzoic acid derivatives. Research into its interaction with plasma proteins, such as human serum albumin, would be crucial in understanding its bioavailability and potential for systemic effects.

Development of Advanced Synthetic Strategies for Increased Efficiency and Selectivity

The future of research on this compound will also depend on the development of efficient and selective synthetic methods. While standard etherification reactions of 3-hydroxybenzoic acid with a suitable 4-bromobutanol derivative under Williamson ether synthesis conditions are likely feasible, optimizing these routes for high yield, purity, and sustainability will be a key objective.

Advanced synthetic strategies could involve the use of phase-transfer catalysis to enhance reaction rates and minimize the use of harsh organic solvents. Flow chemistry approaches could also be explored to enable continuous production with precise control over reaction parameters, leading to improved consistency and scalability.

Moreover, the development of regioselective synthetic methods will be critical. For instance, achieving selective etherification at the meta-position of a dihydroxybenzoic acid precursor would be a valuable synthetic tool. The exploration of enzymatic catalysis could also offer a green and highly selective alternative to traditional chemical methods. The development of novel synthetic procedures is essential for producing sufficient quantities of the compound for extensive biological and material science studies.

Integration with Emerging Computational and Artificial Intelligence Approaches in Drug Discovery and Materials Design

The integration of computational and artificial intelligence (AI) tools is set to revolutionize the study of compounds like this compound. These approaches can significantly accelerate the research and development process by predicting biological activities, optimizing molecular structures, and designing novel materials.

For materials design, computational modeling can be used to predict the physicochemical properties of polymers and other materials incorporating this compound. Molecular dynamics simulations can provide insights into the conformational flexibility of the hydroxybutoxy chain and its influence on the bulk properties of the material. This predictive power can guide the rational design of smart polymers and biomaterials with tailored properties.

Expansion into Novel Bio-material and Smart Polymer Applications

The bifunctional nature of this compound, with its carboxylic acid and hydroxyl groups, makes it an attractive building block for the synthesis of novel biomaterials and smart polymers. The carboxylic acid can be used for polymerization or for grafting onto other polymer backbones, while the hydroxyl group offers a site for further functionalization or for promoting hydrophilicity and biodegradability.